molecular formula C21H23NO3 B1325677 3-Carboethoxy-3'-pyrrolidinomethyl benzophenone CAS No. 898770-04-2

3-Carboethoxy-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1325677
CAS No.: 898770-04-2
M. Wt: 337.4 g/mol
InChI Key: AZHOJVUWBRQDOC-UHFFFAOYSA-N
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Description

3-Carboethoxy-3’-pyrrolidinomethyl benzophenone is a complex organic compound with the molecular formula C21H23NO3 It is characterized by the presence of a benzophenone core, a pyrrolidine ring, and an ester functional group

Preparation Methods

The synthesis of 3-Carboethoxy-3’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzophenone Core: This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Pyrrolidine Ring: The benzophenone intermediate is then subjected to a nucleophilic substitution reaction with pyrrolidine, forming the pyrrolidinomethyl derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

3-Carboethoxy-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzophenone core, depending on the reagents and conditions used. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups.

Scientific Research Applications

3-Carboethoxy-3’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Carboethoxy-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and pyrrolidine groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

3-Carboethoxy-3’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

  • 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone
  • 3-Carboethoxy-3’-morpholinomethyl benzophenone
  • 3-Carboethoxy-3’-piperidinomethyl benzophenone

These compounds share similar structural features but differ in the nature of the substituents on the benzophenone core or the nitrogen-containing ring. The uniqueness of 3-Carboethoxy-3’-pyrrolidinomethyl benzophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-21(24)19-10-6-9-18(14-19)20(23)17-8-5-7-16(13-17)15-22-11-3-4-12-22/h5-10,13-14H,2-4,11-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHOJVUWBRQDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643189
Record name Ethyl 3-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-04-2
Record name Ethyl 3-[3-(1-pyrrolidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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